molecular formula C₃₉H₄₇NO₁₄ B141451 Rifamycin O CAS No. 14487-05-9

Rifamycin O

Cat. No. B141451
CAS RN: 14487-05-9
M. Wt: 753.8 g/mol
InChI Key: RAFHKEAPVIWLJC-UHFFFAOYSA-N
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Description

Rifamycin O is a derivative of rifamycin B, obtained through an oxidation process that is stereospecific. It belongs to the rifamycins, a group of macrocyclic antibiotics that are primarily used to treat bacterial infections, including tuberculosis. This compound, like other rifamycins, exerts its antibacterial activity by inhibiting bacterial DNA-dependent RNA polymerase, although its exact mode of action may involve chemical modification or conformational activation prior to interacting with the enzyme .

Synthesis Analysis

This compound is synthesized from rifamycin B via a stereospecific oxidation process. The details of this synthesis are not fully described in the provided data, but it is mentioned that the oxidation is stereospecific and likely involves complex chemical reactions . Additionally, the biosynthesis of rifamycin B, which is the precursor to this compound, involves a series of reactions starting from 3-amino-5-hydroxybenzoic acid (AHBA), acetate, and propionate, leading to the formation of the polyketide framework of rifamycin B .

Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray single-crystal diffractometry, solution IR and NMR spectroscopy, and thermal analysis. The spatial arrangement of four oxygens in rifamycins is crucial for their ability to form hydrogen bonds with the target enzyme. Molecular modeling techniques have shown that a conformational rearrangement to an active conformation would require about 15 kcal/mol, indicating a sterically constrained conformation for this compound in its solid state .

Chemical Reactions Analysis

This compound, like other rifamycins, interacts with bacterial DNA-dependent RNA polymerase to inhibit RNA synthesis. The antibiotic activity of this compound may be due to its chemical modification prior to reaching the enzyme or to a conformational activation that enables it to bind effectively to the enzyme . Specific interactions with water molecules influence the ability of rifamycins to adapt to the changing nature of bacterial cell membranes, which may also be relevant for this compound .

Physical and Chemical Properties Analysis

This compound exhibits a conformation in the solid state that is typical of nonactive compounds. Its physical and chemical properties, such as solubility and thermal stability, have been analyzed through thermal analysis, which confirms its sterically constrained conformation. The presence of water molecules can lead to the formation of different conformers of rifamycins, which may affect their solubility and, consequently, their antibacterial potency .

Scientific Research Applications

Antibiotic Properties and Mechanism of Action

Rifamycin O, belonging to the rifamycin group, is recognized for its effectiveness against Mycobacterium tuberculosis and Mycobacterium leprae, the causative agents of tuberculosis and leprosy, respectively. It operates by specifically inhibiting RNA synthesis in these bacteria, targeting the beta-subunit of RNA polymerase. Additionally, rifamycin has shown inhibitory effects on the reverse transcriptase of certain RNA viruses. Recent discoveries of rifamycin derivatives have demonstrated effectiveness against Mycobacterium avium, associated with the AIDS complex (Lal & Lal, 1994).

Structural Insights and Allosteric Modulation

Rifamycins, including this compound, are known for their interaction with bacterial RNA polymerase (RNAP). The allosteric modulation of RNAP by rifamycins is a key component of their mechanism. Contrary to some rifamycins, rifabutin, for instance, inhibits the formation of the first and second phosphodiester bonds rather than just blocking RNA extension. Studies have revealed distinct interactions of rifamycins with the sigma factor of RNAP, which is functionally important. This implies that rifamycin-induced signals can be transmitted to the RNAP active site, affecting catalysis (Artsimovitch et al., 2005).

Applications in Analytical Methods

This compound and its derivatives have been utilized in developing automated analytical methods. For instance, a quantum dots-based analytical method employs the quenching effect of rifamycins on the fluorescence of water-soluble quantum dots. This method has been used for the determination of rifamycins in pharmaceutical formulations and human urine, demonstrating the versatility of rifamycins in analytical chemistry (Jiménez-López et al., 2016).

Fermentation Optimization

Research in the optimization of rifamycin B fermentation, a precursor of this compound, has been conducted using machine-learning approaches. This optimization is crucial for improving the production and yield of rifamycins, which are key in treating diseases like tuberculosis and leprosy. Machine-learning techniques such as Genetic Algorithm and Decision Tree techniques have helped identify optimal conditions for rifamycin B production (Bapat & Wangikar, 2004).

Structural and Conformational Studies

Rifamycins, including this compound, exhibit different conformations in solutions, influenced by factors like temperature and solvents. Studies on rifamycins have shown the formation of A-, B-, and C-type conformers, with their antibacterial potency being affected by these conformations. Understanding these conformations is crucial for developing more effective rifamycin derivatives (Pyta et al., 2019).

Development of Novel Derivatives

Efforts in redesigning rifamycins, including this compound, to overcome resistance mechanisms like ADP-ribosylation have been a focus of recent research. Through structural modifications, researchers have developed new rifamycin analogs that retain on-target activity while overcoming resistance mechanisms. This research is critical in maintaining the clinical efficacy of rifamycins against persistent bacteria (Lan et al., 2022).

Mechanism of Action

Rifamycins, including Rifamycin O, inhibit bacterial synthesis by inhibiting the beta-subunit of the bacterial DNA-dependent RNA polymerase . This prevents the bacteria from producing RNA, thereby stopping their growth .

Safety and Hazards

Rifamycin O is intended for scientific research and development and is not for use in humans or animals . It should be handled with care to avoid contact with skin and eyes, and to avoid inhalation . It is not classified as a hazardous substance according to GHS .

properties

IUPAC Name

[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,30-,31+,34+,38-,39?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFHKEAPVIWLJC-KQOHHTLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023447
Record name Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

753.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14487-05-9
Record name Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14487-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, γ-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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